molecular formula C11H20N2O B3070392 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide CAS No. 1002803-56-6

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide

Cat. No.: B3070392
CAS No.: 1002803-56-6
M. Wt: 196.29 g/mol
InChI Key: WSIDHIOEDOCJJP-UHFFFAOYSA-N
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Description

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide is an organic compound featuring a propanamide backbone substituted with a cyclohexenyl-ethylamino moiety. This compound’s reactivity and applications are inferred from related molecules, such as N-alkyl propanamide derivatives and amino-substituted analogs .

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h4,13H,1-3,5-9H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIDHIOEDOCJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Solubility Notable Properties
3-{[2-(Diethylamino)ethyl]amino}propanamide C₉H₂₀N₄O Diethylaminoethyl group Water-soluble Used in metal complex synthesis
N-Cyclohexyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9f) C₁₉H₁₈N₂O₂ Cyclohexyl, 2-oxoquinoline Organic solvents Cytoactivity, 52–66% synthesis yield
AstraZeneca Respiratory Derivative* C₂₄H₃₃FN₄O₃S Cyclohexyl, fluorophenyl, benzothiazole Not specified Pharmacological activity (respiratory)

*Example from : A structurally complex propanamide derivative with cyclohexyl and fluorophenyl groups, highlighting pharmaceutical design trends.

Key Observations :

  • Rigidity vs. Flexibility : The cyclohexenyl group in the target compound introduces partial rigidity compared to the fully saturated cyclohexyl group in compound 9f . This may influence binding affinity in biological systems.
  • Solubility: The diethylamino-substituted analog (C₉H₂₀N₄O) exhibits higher water solubility due to its polar tertiary amine, whereas cyclohexyl-containing derivatives (e.g., 9f) favor organic solvents, suggesting divergent applications .
  • Synthetic Yields : Compound 9f was synthesized via methods A (52% yield) and B (66% yield), indicating that reaction conditions (e.g., solvent, catalyst) significantly impact efficiency for cyclohexyl-propanamide derivatives .

Biological Activity

The compound 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide is a notable member of the amide class of compounds, recognized for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in various fields, and relevant research findings.

Molecular Formula

  • Molecular Formula : C11H20N2O
  • Molecular Weight : 196.29 g/mol

Structural Characteristics

The compound features a cyclohexene moiety, which may influence its interaction with biological targets. The presence of the amine and amide functional groups suggests potential for hydrogen bonding and interaction with various receptors.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate signaling pathways involved in inflammation and cell proliferation.

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
  • Anticancer Properties : Investigations have shown promise in its ability to induce apoptosis in cancer cell lines.
  • Neuroprotective Effects : Some studies indicate potential benefits in neurodegenerative conditions, possibly through modulation of neurotransmitter systems.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological effects of the compound:

  • Cell Viability Assays : Various concentrations were tested on cancer cell lines, showing a dose-dependent decrease in viability.
  • Cytokine Release Assays : The compound significantly reduced the release of TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory properties of the compound.
    • Methodology : Macrophages were treated with lipopolysaccharide (LPS) followed by treatment with varying concentrations of the compound.
    • Results : A significant reduction in cytokine levels was observed, indicating anti-inflammatory activity.
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Methodology : MCF-7 cells were exposed to the compound for 48 hours.
    • Results : IC50 values indicated strong cytotoxicity at concentrations above 10 µM.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, anticancer
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanohydrazideStructureSimilar anti-inflammatory effects but lower potency
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanenitrileStructureExhibits distinct reactivity but less studied

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide
Reactant of Route 2
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3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.